molecular formula C7H4Br2N2 B8053799 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B8053799
M. Wt: 275.93 g/mol
InChI Key: ODXWYYOFMFEKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrolopyridine Core Structures in Heterocyclic Chemistry

Pyrrolopyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The presence of both a hydrogen-bond-donating pyrrole (B145914) nitrogen and a hydrogen-bond-accepting pyridine (B92270) nitrogen allows for diverse binding interactions with proteins. This dual character, combined with a planar, aromatic system, facilitates intercalation with DNA and interactions within the active sites of enzymes. Consequently, derivatives of pyrrolopyridines have been investigated for a multitude of pharmacological activities, including as anticancer agents, kinase inhibitors, and antiviral compounds. nih.govtandfonline.comnih.gov The versatility of the pyrrolopyridine core allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and selectivity.

Architectural Specificity of the 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine System

This compound is a specific isomer within the broader family of pyrrolopyridines. Its chemical architecture is characterized by a pyrrole ring fused to a pyridine ring, with bromine atoms substituted at positions 4 and 6. The presence of two bromine atoms, which are bulky and electron-withdrawing, significantly influences the molecule's reactivity and potential for further chemical modification.

The bromine substituents serve as versatile synthetic handles. They are amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of functional groups at these specific positions. This strategic placement of reactive sites makes this compound a valuable intermediate for the construction of more complex, poly-substituted pyrrolo[3,2-c]pyridine derivatives. The electron-withdrawing nature of the bromine atoms also modulates the electron density of the entire ring system, which can impact its biological activity and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
CAS Number 2089314-91-8

This data is based on publicly available chemical information.

Overview of Current Research Trajectories Involving Dibrominated Pyrrolo[3,2-c]pyridines

While dedicated research focusing exclusively on this compound is limited, the broader research landscape for dihalogenated and, more generally, substituted pyrrolo[3,2-c]pyridines points towards several promising trajectories. A primary area of investigation is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolo[3,2-c]pyridine scaffold has been identified as a potent hinge-binding motif for various kinases. For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been explored as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target in oncology. The ability to introduce diverse substituents at the 4- and 6-positions, facilitated by a dibrominated precursor, is critical for achieving high potency and selectivity.

Another significant research avenue is the development of anticancer agents that function through mechanisms other than kinase inhibition. For example, derivatives of 6-bromo-1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. nih.gov These studies highlight the potential of halogenated pyrrolo[3,2-c]pyridines to serve as scaffolds for compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

The exploration of dibrominated pyrrolo[3,2-c]pyridines as intermediates in the synthesis of novel materials with interesting photophysical or electronic properties also represents a potential, albeit less explored, research direction. The rigid, aromatic core of the pyrrolopyridine system, when appropriately functionalized, could lead to the development of new organic semiconductors or fluorescent probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXWYYOFMFEKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC(=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Derivatization of 4,6 Dibromo 1h Pyrrolo 3,2 C Pyridine

Fundamental Reactivity Profiles of the Pyrrolo[3,2-c]pyridine System

The reactivity of the pyrrolo[3,2-c]pyridine system is governed by the interplay between its two constituent rings. The pyrrole (B145914) moiety is inherently electron-rich and thus susceptible to electrophilic attack, while the pyridine (B92270) ring is electron-deficient and more prone to nucleophilic substitution, especially when substituted with leaving groups like halogens. libretexts.org

The pyrrolo[3,2-c]pyridine core has two distinct nitrogen atoms: a non-basic, pyrrole-type nitrogen (N-1) and a basic, pyridine-type nitrogen (N-7). The carbon atoms of the pyrrole portion are generally more electron-rich and nucleophilic than typical double-bond carbons. libretexts.org Consequently, electrophilic aromatic substitution is expected to occur preferentially on the pyrrole ring. In the parent indole (B1671886) system, substitution typically occurs at the C-3 position, which is part of the electron-rich pyrrole ring. libretexts.org

Conversely, the pyridine ring is deactivated towards electrophiles. Electrophilic attack on the pyridine ring is difficult and requires harsh conditions. quora.com When it does occur, substitution is directed to the C-3 position (relative to the pyridine nitrogen, which would be the C-5 position in this fused system). quora.comyoutube.com This deactivation is partly due to the pyridine nitrogen forming a complex with the incoming electrophile, which places a positive charge on the ring. libretexts.org

Nucleophilic substitution, however, is favored on the pyridine ring, particularly at positions ortho and para to the nitrogen (C-2 and C-4 in a simple pyridine). quora.comquimicaorganica.org In 4,6-dibromo-1H-pyrrolo[3,2-c]pyridine, the bromine atoms are located at positions C-4 and C-6 of the pyridine moiety. These positions are analogous to the 4- and 2-positions of a simple pyridine ring relative to the ring fusion, making them susceptible to nucleophilic displacement by an addition-elimination mechanism. quimicaorganica.org

The basicity of the nitrogen atoms significantly influences the reaction pathways. The lone pair of electrons on the pyridine nitrogen (N-7) is located in an sp² orbital in the plane of the ring, making it available for protonation or coordination to Lewis acids. libretexts.org The pKa of pyridine is 5.25, indicating it is a moderately weak base. libretexts.org This basicity leads to the deactivation of the pyridine ring toward electrophilic attack, as coordination with an electrophile introduces a positive charge, further reducing the ring's electron density. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C-4 and C-6 positions of this compound serve as excellent leaving groups for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex derivatives.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.org This reaction is widely used to synthesize biaryl compounds and has been successfully applied to the functionalization of the pyrrolo[3,2-c]pyridine core. organic-chemistry.org

Research has demonstrated the selective coupling at the C-6 position. In one synthetic route, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine was successfully coupled with various arylboronic acids to produce 6-aryl derivatives. nih.govsemanticscholar.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions are typically mild and tolerate a wide range of functional groups. libretexts.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on the Pyrrolo[3,2-c]pyridine Scaffold
Starting MaterialBoronic AcidCatalyst/LigandBaseSolventProductYieldReference
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine4-chlorophenylboronic acidNot specifiedNot specifiedNot specified6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32% nih.gov
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineIndolylboronic acidNot specifiedNot specifiedNot specified6-(indolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine- nih.govsemanticscholar.org
3,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O3-bromo-4,5-bis(2-methoxyphenyl)-2,6-dimethylpyridine48% nih.gov

Note: Data is based on reported syntheses of related structures, illustrating the feasibility and conditions for such transformations.

The Sonogashira reaction is another cornerstone of palladium-catalyzed cross-coupling, used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org This method allows for the introduction of alkyne functionalities, which are valuable precursors for further synthetic manipulations, such as the construction of more complex heterocyclic systems. mdpi.comnih.gov

While specific examples for this compound are not extensively documented in the provided search results, the reaction is broadly applicable to bromo-substituted pyridines and other nitrogen heterocycles. researchgate.netscirp.org For instance, 2-amino-3-bromopyridines react efficiently with various terminal alkynes in the presence of a palladium catalyst to yield the corresponding 3-alkynyl pyridines. scirp.org The reactivity difference between the C-4 and C-6 bromine atoms could potentially allow for selective or sequential couplings.

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines
Aryl HalideAlkyneCatalyst/Co-catalystBaseSolventProductYieldReference
2-amino-3-bromo-pyridinePhenylacetylenePd(CF₃COO)₂/CuI/PPh₃-DMF3-Phenylethynyl-2-aminopyridine98% scirp.org
2-amino-3-bromo-pyridine1-HeptynePd(CF₃COO)₂/CuI/PPh₃-DMF3-(Hept-1-yn-1-yl)-2-aminopyridine92% scirp.org
4-bromo-6H-1,2-oxazine deriv.PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NToluene4-(phenylethynyl)-6H-1,2-oxazine deriv.87% researchgate.net

Note: This table shows examples from related bromopyridine systems to demonstrate typical reaction parameters.

Functionalization of the pyrrole nitrogen (N-1) is a key step in modifying the properties of the pyrrolo[3,2-c]pyridine core and is often a prerequisite for subsequent C-H functionalization or cross-coupling reactions. beilstein-journals.org Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are effective methods for this transformation.

A specific example involves the synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. nih.govsemanticscholar.org This transformation was achieved by reacting 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate (B1210297) and pyridine, which facilitates the C-N bond formation at the N-1 position. nih.govsemanticscholar.org Other studies on related azaindoles have shown that palladium catalysts combined with ligands like Xantphos are highly effective for coupling amines to the heterocyclic core. beilstein-journals.org

Table 3: Example of N-Arylation on the Pyrrolo[3,2-c]pyridine Scaffold
Starting MaterialArylating AgentCatalyst/ReagentBaseSolventProductReference
6-bromo-1H-pyrrolo[3,2-c]pyridine3,4,5-trimethoxyphenylboronic acidCu(OAc)₂PyridineNot specified6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.govsemanticscholar.org
4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine (related azaindole)PhenylmethanaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1-ethyl-N-phenylmethyl-1H-pyrrolo[2,3-b]pyridin-4-amine beilstein-journals.org

Functionalization Strategies at Bromine-Substituted Positions (C-4 and C-6)

The bromine atoms at the C-4 and C-6 positions of the 1H-pyrrolo[3,2-c]pyridine core are key handles for introducing molecular diversity. These positions are activated towards different types of reactions, primarily due to the electronic influence of the fused pyridine and pyrrole rings. Palladium-catalyzed cross-coupling reactions are particularly effective for creating new carbon-carbon and carbon-heteroatom bonds at these sites.

Selective and Sequential Functionalization Approaches

The differential reactivity of the C-4 and C-6 positions can potentially be exploited for selective and sequential functionalization. While halides adjacent to the pyridine nitrogen (C-2 or C-6) are often more reactive in palladium-catalyzed cross-couplings, specific ligand and reaction conditions can direct selectivity to the C-4 position. nsf.gov This inherent difference allows for a stepwise approach to synthesis.

One prominent example of selective functionalization involves the Suzuki cross-coupling reaction. Research has demonstrated the successful arylation at the C-6 position of a 1H-pyrrolo[3,2-c]pyridine derivative. nih.govsemanticscholar.org Specifically, the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine undergoes a Suzuki reaction with various substituted phenylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃. nih.gov This methodology has been used to generate a library of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines with yields ranging from moderate to excellent. nih.gov

This selective C-6 functionalization opens the door for subsequent reactions at the C-4 bromine. A potential strategy for sequential derivatization could involve a Suzuki coupling at C-6, followed by a different cross-coupling reaction, such as a Buchwald-Hartwig amination, at the C-4 position. Such one-pot, sequentially catalyzed processes have been developed for other dihalogenated heterocycles and represent an efficient way to construct C,N-diarylated products. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions on a 6-Bromo-1H-pyrrolo[3,2-c]pyridine Derivative nih.gov

EntryArylboronic Acid PartnerResulting CompoundYield (%)
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
2o-Tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65
3m-Tolylboronic acid6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine94
44-Methoxyphenylboronic acid6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51
54-Ethoxyphenylboronic acid6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine57
64-Chlorophenylboronic acid6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32
7Naphthalen-2-ylboronic acid6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine52

Nucleophilic Aromatic Substitution Variants

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNA_r_), particularly at the positions ortho and para (C-2, C-4, C-6) to the ring nitrogen. stackexchange.com The attack of a nucleophile at the C-4 or C-6 position of this compound would generate a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), where the negative charge can be delocalized onto the electronegative pyridine nitrogen. stackexchange.com This stabilization provides the driving force for the substitution to occur, where a bromide ion acts as the leaving group.

While theoretically favorable, and a common reaction for many halopyridines, specific examples of nucleophilic aromatic substitution on this compound are not extensively detailed in the surveyed literature. However, the general principles suggest that reactions with various nucleophiles, such as amines, alkoxides, and thiolates, should be feasible under appropriate conditions, likely involving elevated temperatures. For 2,4-dihalopyridines, transition metal-free S_N_Ar reactions tend to proceed with high selectivity at the C4 position. nsf.gov This provides a complementary method to the often C-2/C-6 selective cross-coupling reactions. nsf.gov

Other Transformative Reactions

Beyond direct functionalization at the carbon-bromine bonds, the 1H-pyrrolo[3,2-c]pyridine scaffold can undergo other significant transformations that modify the core heterocyclic structure.

Ring Rearrangements and Cyclization Processes

The 1H-pyrrolo[3,2-c]pyridine system can be subject to ring-opening and rearrangement reactions under certain conditions. For instance, the related compound 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione has been shown to undergo nucleophilic ring-opening at the C-6 carbonyl position. acs.orgacs.org This reaction leads to the formation of various 2,3-disubstituted pyrrole derivatives, demonstrating a pathway to deconstruct the pyridine portion of the fused ring system. acs.orgacs.org

In another transformative process, a palladium-catalyzed tandem reaction involving 3-aminoethyl group tethered 1,3-enynes and imines has been developed to construct complex hexahydro-1H-pyrrolo[3,2-c]pyridine architectures. rsc.org This demonstrates that the core structure can be built through sophisticated cyclization cascades. Additionally, fusion of 4-chloropyrrolo[2,3-b]pyridine (an isomer) with nitroanilines can induce a ring rearrangement to yield 1-aryl-4-aminopyrrolo[3,2-c]pyridine salts, showcasing a skeletal reorganization to form the desired pyrrolo[3,2-c]pyridine core. nih.gov

Regioselective C-H Functionalization Methodologies

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic scaffolds. rsc.org For the 1H-pyrrolo[3,2-c]pyridine system, there are several potential C-H bonds that could be targeted for functionalization. The C-H bonds on the pyridine ring are challenging to activate directly due to the electron-deficient nature of the ring. rsc.org However, methodologies exist for the C-4 functionalization of pyridines using organosodium reagents or via the formation of pyridinium (B92312) salts to enhance reactivity towards nucleophiles.

Another key position for C-H functionalization is on the pyrrole ring. Palladium/norbornene co-catalyzed systems have been effective for the regioselective alkylation of the C-H bond adjacent to the NH group in indoles and electron-deficient pyrroles. This suggests that the C-2 or C-3 positions of the 1H-pyrrolo[3,2-c]pyridine scaffold could potentially be functionalized through a similar mechanism. Transition-metal catalysis, including rhodium and iridium complexes, can also achieve selective C-H activation at the 2-position of pyridines. rsc.org While specific applications on this compound are not reported, these general methodologies provide a roadmap for future synthetic exploration.

Functionalization via N-Oxide Intermediates

Pyridine N-oxides are versatile intermediates in pyridine chemistry, altering the electronic properties of the ring and enabling unique reactivity. scripps.edu The N-oxide group activates the C-2 and C-4 positions for both nucleophilic and electrophilic attack. scripps.edu

A key application of N-oxide chemistry in the context of the 1H-pyrrolo[3,2-c]pyridine scaffold is in its synthesis. A documented synthetic route to 6-bromo-1H-pyrrolo[3,2-c]pyridine proceeds through a pyridine N-oxide intermediate. nih.govsemanticscholar.org The synthesis starts with the oxidation of 2-bromo-5-methylpyridine (B20793) using an oxidizing agent like m-chloroperbenzoic acid to form 2-bromo-5-methylpyridine-1-oxide. nih.gov This N-oxide is then nitrated at the C-4 position. The resulting 4-nitro-pyridine-1-oxide is subsequently transformed into a key enamine intermediate, which then undergoes a reductive cyclization using iron powder in acetic acid to construct the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.govsemanticscholar.org This pathway highlights the critical role of the N-oxide in activating the C-4 position for the nitration step, which is essential for the subsequent ring formation.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dibromo 1h Pyrrolo 3,2 C Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For the 1H-pyrrolo[3,2-c]pyridine scaffold, various NMR techniques offer insights into the proton and carbon environments, enabling precise structural assignments.

High-resolution 1H NMR spectroscopy is fundamental for identifying the chemical environment of protons within a molecule. In the case of 1H-pyrrolo[3,2-c]pyridine derivatives, the chemical shifts (δ) and coupling constants (J) of the aromatic and substituent protons provide critical information for structural confirmation.

In a series of synthesized 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, specific proton signals are consistently observed. For instance, the proton at position 7 of the pyrrolo[3,2-c]pyridine core typically appears as a singlet in the downfield region, often above 9.00 ppm. nih.govsemanticscholar.org The protons of the pyrrole (B145914) ring (H-2 and H-3) and the pyridine (B92270) ring are also clearly distinguishable. For example, in 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Compound 10a ), the H-7 proton resonates at δ 9.10 ppm (singlet), while the protons on the phenyl and trimethoxyphenyl rings appear as multiplets and singlets at their expected chemical shifts. semanticscholar.org The coupling constants help to establish the connectivity between adjacent protons. For example, the ortho, meta, and para protons on the substituted aryl rings exhibit characteristic doublet and triplet splitting patterns with specific J values, confirming their positions. nih.govsemanticscholar.org

Detailed 1H NMR data for several derivatives are presented below, showcasing the specific assignments and coupling patterns observed. nih.govsemanticscholar.org

Interactive 1H NMR Data for Selected 1H-Pyrrolo[3,2-c]pyridine Derivatives All spectra were recorded in CDCl₃ at 500 MHz.

CompoundH-7 (s)Aromatic Protons (m)Pyrrole Protons (d)Methoxy (B1213986)/Alkyl Protons (s/q/t)
10a 9.108.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7Hz, 2H), 7.41-7.34 (m, 2H)7.34 (d, J=3.2Hz, 1H), 6.80 (d, J=3.2Hz, 1H)6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)
10b 9.087.50 (s, 1H), 7.43 (d, J=6.7Hz, 1H), 7.28 (t, J=3.8Hz, 2H), 7.26-7.24 (m, 1H)7.39 (d, J=3.3Hz, 1H), 6.82 (d, J=3.2Hz, 1H)6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H)
10d 9.077.89 (d, J=8.2Hz, 1H), 7.77 (s, 1H), 7.27 (d, J=8.0Hz, 1H)7.36 (d, J=3.3Hz, 1H), 6.79 (d, J=3.2Hz, 1H)6.71 (s, 1H), 3.95 (s, 1H), 3.91 (s, 1H), 2.40 (s, 1H)
10l 9.048.00-7.92 (m, 2H), 7.73 (s, 1H), 7.14 (t, J=8.7Hz, 2H)7.36 (d, J=3.3Hz, 1H), 6.78 (d, J=3.9Hz, 1H)6.70 (s, 2H), 3.94 (s, 3H), 3.91 (s, 6H)

Complementing 1H NMR, 13C NMR spectroscopy provides direct information about the carbon framework of the molecule. Each unique carbon atom in a derivative of 4,6-dibromo-1H-pyrrolo[3,2-c]pyridine gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, carbonyl).

For the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine series, the carbon signals for the heterocyclic core, the aryl substituents, and the methoxy groups can be unambiguously assigned. nih.govsemanticscholar.org For example, in the 13C NMR spectrum of 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Compound 10m ), the carbons of the trimethoxyphenyl group appear at characteristic shifts, with the methoxy-substituted carbons resonating around δ 154.08 ppm and the methoxy carbons themselves around δ 61.06 and 56.44 ppm. nih.gov The carbons of the pyrrolo[3,2-c]pyridine skeleton are observed within the aromatic region, with their exact positions influenced by the substituents. nih.govsemanticscholar.org

Interactive 13C NMR Data for Selected 1H-Pyrrolo[3,2-c]pyridine Derivatives All spectra were recorded in CDCl₃ at 126 MHz.

CompoundPyrrolo[3,2-c]pyridine Core CarbonsAryl & Substituent CarbonsMethoxy Carbons
10a 149.89, 143.18, 141.17, 137.58, 134.10, 124.81, 102.92, 102.59130.28, 128.78 (2C), 128.31, 127.88, 127.00 (2C), 102.45 (2C)61.06, 56.44 (2C)
10b 151.97, 142.93, 140.46, 137.45, 134.21, 124.28, 105.81, 102.76157.84, 135.91, 130.65, 129.99, 129.81, 127.88, 125.80, 102.32 (2C), 20.4961.02, 56.38 (2C)
10h 149.76, 143.11, 141.27, 137.49, 134.21, 124.41, 102.85, 101.61159.94, 129.94, 128.15 (2C), 114.16 (2C), 113.49, 102.42 (2C), 55.3661.05, 56.43 (2C)
10m 148.89, 143.56, 141.02, 138.61, 137.62, 124.98, 102.82, 102.27134.19, 134.09, 130.24, 128.86 (2C), 128.15 (2C), 102.50 (2C)61.06, 56.44 (2C)

While 1D NMR provides essential data, complex structures often require more advanced techniques for complete elucidation. Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR experiments are crucial for confirming the carbon skeleton and the precise assignment of all signals.

DEPT Spectroscopy : DEPT spectra are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks while CH₂ signals appear as negative peaks; quaternary carbons are absent. This technique is invaluable for confirming the number of attached protons for each carbon signal observed in the 13C NMR spectrum. bas.bg For example, in substituted pyrrolo[3,2-c]pyridines, DEPT would confirm the CH₂ groups in an ethyl substituent or distinguish the CH methine carbons from the quaternary carbons within the aromatic rings. bas.bg

2D NMR (COSY, HSQC/HMQC, HMBC) : 2D NMR techniques reveal correlations between nuclei.

COSY (Correlation Spectroscopy) shows correlations between coupled protons (¹H-¹H), helping to trace proton networks through the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C), allowing for the definitive assignment of a proton's signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different fragments of a molecule and assigning quaternary carbons, which have no attached protons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula. For derivatives of this compound, HRMS is the definitive method for confirming their identity.

In the characterization of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, HRMS data are consistently reported as [M+H]⁺ ions. The measured exact mass is compared to the calculated mass for the proposed formula, with a close match (typically within a few ppm) confirming the composition. nih.govsemanticscholar.org

Interactive HRMS Data for Selected 1H-Pyrrolo[3,2-c]pyridine Derivatives

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
10a C₂₂H₂₁N₂O₃361.1552361.1556
10b C₂₃H₂₃N₂O₃375.1709375.1707
10k C₂₄H₂₅N₂O₄405.1814405.1815
10l C₂₂H₂₀FN₂O₃379.1458379.1456
10m C₂₂H₂₀ClN₂O₃395.1162395.1164

Coupling chromatographic separation with mass spectrometry provides a robust method for analyzing complex mixtures, assessing purity, and identifying individual components.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is widely used for the analysis of non-volatile and thermally sensitive compounds. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. For pyrrolo[3,2-c]pyridine derivatives, LC-MS is used to confirm the molecular weight of the target compound during reaction monitoring and to assess the purity of the final product. researchgate.netnih.govbldpharm.com The mass spectrum for a purified compound will show a prominent peak corresponding to its molecular ion (e.g., [M+H]⁺), confirming its identity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a preferred method for the analysis of volatile and thermally stable compounds. cdc.gov The sample is vaporized and separated in the gas chromatograph before being analyzed by the mass spectrometer. This technique is highly sensitive and selective and can be used to identify and quantify pyridine and its derivatives in various matrices. researchgate.netmdpi.com For quality control, GC-MS can be employed to detect and identify volatile impurities in samples of this compound derivatives. The fragmentation patterns observed in the mass spectrum provide a "fingerprint" that can be compared to library data for positive identification. nih.gov

Chromatographic Methods for Purification and Analytical Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the purification and the analytical assessment of synthetic compounds like this compound and its derivatives. It offers high resolution, sensitivity, and the ability to separate complex mixtures, making it a cornerstone in synthetic and medicinal chemistry.

Purification of 1H-pyrrolo[3,2-c]pyridine Derivatives:

In the synthesis of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, purification is a critical step to isolate the target compounds from reaction byproducts and unreacted starting materials. nih.govsemanticscholar.org Research has shown that silica (B1680970) gel column chromatography is a commonly employed method for the initial purification of these types of compounds. nih.govsemanticscholar.org For instance, a mixture of n-hexane and ethyl acetate (B1210297) is often used as the eluent to separate the desired product. semanticscholar.org

Following initial purification, or for obtaining highly pure samples for biological assays and analytical characterization, Reverse-Phase HPLC (RP-HPLC) is the method of choice. RP-HPLC separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. mdpi.com For pyridine derivatives, a C18 column is a common stationary phase. researchgate.net

Analytical Assessment:

HPLC is also crucial for assessing the purity of synthesized this compound derivatives and for monitoring the progress of chemical reactions. By comparing the retention time of a sample to that of a known standard, the identity of the compound can be confirmed. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

A typical analytical RP-HPLC method for a novel synthetic pyridine derivative might involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an additive like trifluoroacetic acid to improve peak shape. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. mdpi.comresearchgate.net

Below is a representative table outlining a potential HPLC method for the analytical assessment of this compound derivatives.

Table 1: Representative HPLC Method for Analytical Assessment

Parameter Condition
Stationary Phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm)
Mobile Phase Acetonitrile and water with 0.1% Trifluoroacetic acid
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL

| Column Temperature | 25 °C |

Computational Chemistry and Theoretical Investigations of 4,6 Dibromo 1h Pyrrolo 3,2 C Pyridine

Molecular Modeling and Docking Studies for Structure-Activity Relationship Insights

While specific molecular docking studies exclusively for 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on closely related 1H-pyrrolo[3,2-c]pyridine derivatives. For instance, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been designed and investigated as inhibitors of the colchicine-binding site on tubulin. tandfonline.comnih.gov These studies utilize molecular modeling to understand the structure-activity relationships (SAR) that govern their potent anticancer activities.

In one such study, molecular docking simulations were performed to elucidate the binding mode of these derivatives within the colchicine-binding pocket of tubulin. tandfonline.com The results indicated that the 1H-pyrrolo[3,2-c]pyridine scaffold serves as a rigid linker, correctly orienting the substituted aryl groups to interact with key residues in the binding site. For example, a highly active derivative, compound 10t in the study, was shown to form hydrogen bonds with Thrα179 and Asnβ349 residues of tubulin. tandfonline.com The 1H-pyrrolo[3,2-c]pyridine core itself was observed to overlap with the (E,Z)-butadiene linker of known tubulin inhibitors, highlighting its importance as a structural scaffold. abacipharma.com

Although this compound was not the final active compound in these studies, a related intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, was synthesized as a precursor for the final products. nih.govsemanticscholar.org The bromine atom at the 6-position is a versatile handle for introducing further structural diversity through cross-coupling reactions, such as the Suzuki reaction. nih.govsemanticscholar.org The presence of a bromine atom at the 4-position, as in the title compound, would further modulate the electronic and steric properties of the scaffold, potentially influencing its binding affinity and selectivity for various biological targets. Future docking studies on this compound against a range of protein targets could reveal novel therapeutic applications.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of molecules. For the 1H-pyrrolo[3,2-c]pyridine scaffold, DFT calculations would likely show a delocalized π-electron system extending over both the pyrrole (B145914) and pyridine (B92270) rings. The introduction of two bromine atoms at positions 4 and 6 would significantly impact this electronic structure. Bromine is an electronegative atom that can withdraw electron density through the σ-framework (inductive effect), while its lone pairs can donate electron density to the π-system (mesomeric effect).

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors that provide insights into a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the bromine atoms would be expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted pyrrolopyridine. This would generally make the molecule more resistant to oxidation and more susceptible to reduction.

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical calculations can be employed to predict various spectroscopic parameters, such as NMR and IR spectra, which can aid in the structural elucidation of newly synthesized compounds.

For this compound, computational methods like DFT can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The bromine atoms would be expected to induce significant downfield shifts in the signals of the adjacent carbon and hydrogen atoms due to their deshielding effect.

In terms of conformational analysis, the 1H-pyrrolo[3,2-c]pyridine ring system is largely planar. The primary conformational flexibility would arise from the orientation of any substituents attached to the ring. For the parent this compound, the molecule is expected to be essentially planar.

While experimental collision cross section (CCS) data for this compound is not available, predictive models based on the molecule's structure can provide theoretical values. These values are useful in ion mobility-mass spectrometry for compound identification. For isomers such as 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine and 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine, predicted CCS values have been calculated using methods like CCSbase. sriramchem.comnih.gov These calculations provide an estimation of the ion's rotational cross-sectional area in the gas phase. It is expected that the predicted CCS values for this compound would be in a similar range to its isomers.

Below is a table of predicted collision cross section values for an isomer, which can serve as an estimate for this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺274.88138132.9
[M+Na]⁺296.86332146.5
[M-H]⁻272.86682138.4
[M+NH₄]⁺291.90792153.1
[M+K]⁺312.83726131.1
[M+H-H₂O]⁺256.87136141.8
[M+HCOO]⁻318.87230149.0
[M+CH₃COO]⁻332.88795148.1
Data for 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine, an isomer of the title compound. sriramchem.com

Mechanistic Studies of Reactions via Computational Approaches

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions. For this compound, mechanistic studies could focus on reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

For instance, the bromination of the parent 1H-pyrrolo[3,2-c]pyridine could be studied computationally to understand the regioselectivity of the reaction. DFT calculations could be used to model the transition states for bromine addition at different positions on the ring, thereby predicting the most likely products. Such studies on related pyrrole systems have shown that the regioselectivity of bromination can be highly dependent on the substituents already present on the ring. acs.org

Furthermore, computational studies can elucidate the mechanism of Suzuki and other cross-coupling reactions involving the C-Br bonds of this compound. These calculations can help in understanding the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing insights that can be used to optimize reaction conditions. The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines from a 6-bromo precursor via a Suzuki reaction suggests that the bromine at the 6-position is reactive under these conditions. nih.govsemanticscholar.org A similar reactivity would be expected for the bromine at the 4-position, potentially allowing for sequential or dual functionalization of the scaffold.

Applications of 4,6 Dibromo 1h Pyrrolo 3,2 C Pyridine in Chemical Research and Design

Role as a Key Building Block in Organic Synthesis

Commercially available as a research chemical, 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is categorized as a heterocyclic building block. reagentia.eursc.orgbldpharm.com The utility of this compound in organic synthesis is primarily derived from the reactivity of its two carbon-bromine (C-Br) bonds. These bonds can be selectively functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the sequential or dual introduction of different substituents. This capability enables the construction of a wide array of more complex molecules from a single, well-defined starting material.

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold found in numerous biologically active compounds. Halogenated versions of this scaffold, such as the dibromo derivative, are instrumental in building these complex structures. For instance, synthetic routes toward potent kinase inhibitors are often designed around a key pyrrolopyridine intermediate where a bromine atom is displaced by an appropriate amine or aryl group via a palladium-mediated reaction. abacipharma.com A related mono-bromo analog, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been explicitly used as a key intermediate in the synthesis of novel anticancer agents. nih.govresearchgate.net In that synthesis, the bromo-substituent serves as the attachment point for a subsequent Suzuki cross-coupling reaction to build the final, more complex heterocyclic product. nih.gov This demonstrates the strategic importance of a bromo-substituent on the pyrrolo[3,2-c]pyridine ring system for generating diverse molecular architectures. The dibromo-variant offers an even greater potential for creating libraries of compounds by allowing for reactions at two different sites on the core scaffold.

While direct examples starting from this compound are not extensively documented in the synthesis of complex polycyclic aromatic systems, the general strategy is well-established for related compounds. Nitrogen-containing polycyclic aromatic compounds are of significant interest for their unique electronic and photophysical properties. Synthetic strategies to access these molecules often rely on the functionalization of halogenated heterocyclic precursors. The bromine atoms on this compound can serve as anchor points for annulation reactions, where additional rings are fused onto the initial scaffold. This approach allows for the controlled, bottom-up synthesis of novel N-doped polycyclic systems with tailored properties.

Scaffold Design for Medicinal Chemistry Research

The 1H-pyrrolo[3,2-c]pyridine nucleus is a cornerstone in the design of various therapeutic agents, particularly kinase inhibitors. Its structure mimics the purine (B94841) core of ATP, allowing derivatives to function as competitive inhibitors at the ATP-binding site of kinases. The dibromo-derivative provides a template that can be strategically elaborated to optimize binding affinity, selectivity, and pharmacokinetic properties.

The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the discovery of potent and selective inhibitors for several kinases implicated in cancer and inflammatory diseases.

MPS1 Kinase Inhibitors: The monopolar spindle 1 (MPS1) protein kinase is a critical component of the spindle assembly checkpoint and is overexpressed in many human cancers. abacipharma.comresearchgate.net Researchers have developed potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. abacipharma.comresearchgate.net A key synthetic strategy to access these inhibitors involves the palladium-mediated displacement of a 6-bromo substituent on the pyrrolopyridine core with an appropriate aniline. abacipharma.com This highlights the value of having a bromine atom at this position, as is present in this compound, to serve as a crucial handle for introducing the necessary pharmacophoric elements for potent kinase inhibition. abacipharma.com

FMS Kinase Inhibitors: The FMS kinase (also known as CSF-1R) is a receptor tyrosine kinase involved in the proliferation of monocytes and macrophages and is overexpressed in various cancers and inflammatory disorders. nih.gov A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. nih.gov Among them, compounds 1e and 1r were identified as the most potent, with IC₅₀ values of 60 nM and 30 nM, respectively, making them significantly more potent than the initial lead compound. nih.govuni.lu Compound 1r also demonstrated high selectivity for FMS kinase over a panel of 40 other kinases and showed potent activity in inhibiting the growth of bone marrow-derived macrophages. nih.govuni.lu Although the reported synthesis for these specific analogs started from a different pyrrolopyridine isomer, the core scaffold remains the key to their activity. nih.gov The use of a pre-functionalized building block like this compound represents an alternative and flexible approach for generating libraries of such inhibitors.

Table 1: FMS Kinase Inhibitory Activity of Select Pyrrolo[3,2-c]pyridine Derivatives

Compound FMS Kinase IC₅₀ (nM) Potency vs. Lead Compound Reference
1e 60 1.6x more potent nih.gov
1r 30 3.2x more potent nih.govuni.lu
KIST101029 (Lead) 96 - nih.govuni.lu

IC₅₀ represents the half-maximal inhibitory concentration.

The versatility of the brominated pyrrolo[3,2-c]pyridine scaffold extends beyond kinase inhibitors. It has been used to develop ligands targeting other important biological molecules.

A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized to act as colchicine-binding site inhibitors, which interfere with tubulin polymerization and thus have potent anticancer activities. nih.govrsc.org The synthetic strategy explicitly used 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) as a key intermediate. nih.gov This intermediate was first coupled with a trimethoxyphenyl group at the N-1 position, and the crucial 6-bromo substituent was then used in a Suzuki cross-coupling reaction to introduce a variety of aryl groups, generating the final target compounds. nih.gov Many of these compounds displayed excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with the most potent compound, 10t , exhibiting IC₅₀ values ranging from 0.12 to 0.21 μM. nih.gov This work underscores the utility of a bromo-substituent as a synthetic handle for creating libraries of bioactive molecules. The use of this compound would logically extend this potential, allowing for the introduction of two distinct points of diversity to further explore the structure-activity relationship of this class of compounds.

Table 2: Antiproliferative Activity of Select 1H-Pyrrolo[3,2-c]pyridine Derivatives

Compound HeLa IC₅₀ (μM) SGC-7901 IC₅₀ (μM) MCF-7 IC₅₀ (μM) Reference
10t 0.12 0.15 0.21 nih.gov
10m 0.45 0.51 0.63 nih.gov
10l 0.33 0.39 0.47 nih.gov

IC₅₀ represents the half-maximal inhibitory concentration.

Potential in Materials Science Research

While the primary application of this compound has been in medicinal chemistry, its structural features suggest potential, though currently underexplored, applications in materials science. Nitrogen-containing heterocyclic compounds are of great interest for the development of organic electronic materials due to their inherent electronic properties, which can be fine-tuned through chemical modification. rsc.org

Dibrominated aromatic and heteroaromatic compounds are frequently used as monomers in polymerization reactions to create conjugated polymers. These polymers are the active components in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The two bromine atoms on this compound could potentially be used in polycondensation reactions (e.g., Yamamoto or Suzuki polycondensation) to synthesize novel conjugated polymers incorporating the pyrrolo[3,2-c]pyridine unit. The inclusion of this nitrogen-rich, electron-deficient scaffold into a polymer backbone could significantly influence the material's charge transport characteristics and energy levels (HOMO/LUMO). However, specific research detailing the use of this compound for these purposes has not yet been reported, representing an open avenue for future investigation.

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation/Code
This compound -
6-bromo-1H-pyrrolo[3,2-c]pyridine 15
N-(4-((3,4-dichlorophenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide 1e
N-(4-((3-chlorophenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide 1r
N-(4-((4-chlorophenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide KIST101029
6-(1H-indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 10t
6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 10m

Integration into Heterocyclic Nanographenes and Advanced Polycyclic Heteroaromatic Compounds

While direct, published syntheses of large nanographene structures explicitly incorporating the this compound unit are not yet widespread in peer-reviewed literature, the potential of this compound as a key precursor is significant. The two bromine atoms on the pyridine (B92270) ring are strategically positioned to serve as handles for iterative cross-coupling reactions, a cornerstone of bottom-up nanographene synthesis.

The general strategy would involve sequential or one-pot palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. These methodologies allow for the programmed introduction of various aromatic and heteroaromatic substituents at the 4- and 6-positions. This functionalization is critical for extending the π-conjugated system, a defining feature of nanographenes and polycyclic heteroaromatic compounds (PHCs).

Table 1: Potential Cross-Coupling Reactions for Extending π-Conjugation

Reaction NameReactant TypeCatalyst (Typical)Resulting Linkage
Suzuki CouplingArylboronic acids/estersPd(PPh₃)₄, K₂CO₃Aryl-Aryl
Stille CouplingOrganostannanesPd(PPh₃)₄Aryl-Aryl
Sonogashira CouplingTerminal alkynesPdCl₂(PPh₃)₂, CuIAryl-Alkyne
Buchwald-HartwigAminesPd₂(dba)₃, XantphosAryl-Amine

The incorporation of the nitrogen-containing pyrrolo[3,2-c]pyridine core into a larger polycyclic aromatic framework is of particular interest. The nitrogen atoms can influence the electronic properties of the resulting material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for applications in organic electronics. Furthermore, the nitrogen atoms can act as sites for post-synthetic modification, such as protonation or coordination to metal centers, allowing for the modulation of the material's properties.

Exploration in Functional Organic Materials

The utility of this compound extends to the broader field of functional organic materials. The pyrrolo[3,2-c]pyridine scaffold itself has been identified as a privileged structure in medicinal chemistry, with derivatives showing potential as kinase inhibitors and anticancer agents. nih.govsemanticscholar.org The dibrominated nature of the title compound makes it an exceptionally versatile starting material for the synthesis of libraries of substituted pyrrolopyridines for biological screening.

The two bromine atoms can be selectively addressed under different reaction conditions, allowing for the introduction of diverse functional groups. For instance, one bromine atom could be substituted via a Suzuki coupling, and the other via a Buchwald-Hartwig amination, leading to highly functionalized and structurally diverse molecules from a single, readily accessible precursor.

In the context of materials science, the ability to introduce different substituents allows for the fine-tuning of the material's properties for specific applications. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's absorption and emission spectra, making it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The inherent polarity of the pyrrolo[3,2-c]pyridine nucleus can also contribute to desirable solid-state packing motifs.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number2089314-91-8 abacipharma.comsriramchem.combldpharm.com
Molecular FormulaC₇H₄Br₂N₂ chemscene.com
Molecular Weight275.93 g/mol chemscene.com

While extensive research on the specific applications of this compound in these advanced areas is still emerging, its structural features and chemical reactivity position it as a highly promising platform for the future development of novel functional organic materials and complex heterocyclic systems. The synthesis of its precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been reported, suggesting the accessibility of the dibromo-analogue for further investigation.

Future Research Directions and Unexplored Avenues for 4,6 Dibromo 1h Pyrrolo 3,2 C Pyridine

Development of Green and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For a halogenated heterocycle like 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine, future research will likely focus on developing synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key areas for investigation include:

Catalyst Innovation: Exploring transition-metal-free catalytic systems is a promising direction. For instance, methods using N-heterocyclic carbenes have been successfully employed for the synthesis of other azaindole structures and could be adapted. rsc.orgnih.govnih.gov Such approaches avoid the use of precious and often toxic heavy metals.

Alternative Solvents and Conditions: Research into syntheses conducted in greener solvents, such as water or bio-based solvents, is crucial. The development of recyclable heterogeneous catalysts, like nanocomposites, could enable efficient synthesis in aqueous media. researchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and sustainable production methods.

Sustainable MethodPotential AdvantageRelevant Precedent
N-Heterocyclic Carbene CatalysisAvoids transition metals, mild reaction conditions.Synthesis of 2-aryl-azaindoles. rsc.orgnih.gov
Aqueous Synthesis with NanocatalystsReduces organic solvent waste, catalyst is recyclable.Green synthesis of 3-substituted indoles. researchgate.net
Continuous Flow SynthesisImproved safety, scalability, and reaction control.Multicomponent reactions for cyclopentene (B43876) derivatives. scribd.com

Exploitation of Unconventional Reactivity for Novel Derivatives

The two bromine atoms on the this compound scaffold are key to its synthetic potential. Future research will undoubtedly delve into exploiting the reactivity of these C-Br bonds to forge new C-C, C-N, and C-O bonds, leading to a vast array of novel derivatives.

Prospective research includes:

Selective Cross-Coupling: Developing protocols for the selective mono- or di-functionalization of the dibromo-scaffold is a significant challenge. By fine-tuning reaction conditions and catalyst systems (e.g., palladium with specific ligands like Xantphos), it may be possible to sequentially replace the bromine atoms, allowing for the construction of complex, unsymmetrically substituted pyrrolopyridines. scribd.com

C-H Activation: Direct C-H activation at other positions on the pyrrolopyridine ring, while leaving the C-Br bonds intact for subsequent reactions, would represent a highly efficient and atom-economical approach to building molecular complexity.

Photoredox Catalysis: Light-mediated reactions could unlock novel reaction pathways for the functionalization of this compound, potentially enabling transformations that are difficult to achieve with traditional thermal methods.

Advanced Chemoinformatics and Machine Learning in Scaffold Optimization

Computational tools are revolutionizing drug discovery and materials science. For the this compound scaffold, chemoinformatics and machine learning can accelerate the design and optimization of new functional molecules.

Future directions in this area include:

Virtual Library Design and Screening: Large virtual libraries of derivatives can be generated in silico by computationally modifying the this compound core. These libraries can then be screened against biological targets or for desired material properties using molecular docking and other simulation techniques. science.govscispace.com

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models can be developed based on experimentally determined activities of a set of pyrrolopyridine derivatives. researchgate.netwjgnet.com These models can then predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward molecules with higher potential. researchgate.net For example, machine learning algorithms like Random Forest and Support Vector Machines can build classification models to distinguish between high- and low-activity compounds. tandfonline.com

De Novo Design: Generative AI models can be trained on existing molecular data to design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high binding affinity to a protein target and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. frontiersin.org

Computational ToolApplication in Scaffold Optimization
Molecular DockingPredicts binding modes and affinities of derivatives to biological targets. science.gov
QSAR ModelingCorrelates chemical structure with biological activity to predict potency. researchgate.net
Machine LearningClassifies compounds and predicts properties to guide synthesis. tandfonline.comelifesciences.org
Generative AIDesigns novel molecules with optimized, multi-parameter profiles. frontiersin.org

Expansion of Applications into Emerging Fields of Chemical Science

While the pyrrolopyridine scaffold is well-established in medicinal chemistry, particularly as kinase inhibitors, future research on this compound and its derivatives could see its expansion into new scientific domains. researchgate.netontosight.airesearchgate.net

Potential emerging applications include:

Materials Science: The fused aromatic system of pyrrolopyridines suggests potential for applications in organic electronics. Derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The inherent properties of the scaffold, such as its potential for fluorescence, could be tuned through derivatization. science.govresearchgate.net

Chemical Biology: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently tagged versions could be used for cellular imaging, or derivatives could be designed as affinity-based probes to identify novel protein targets. ontosight.airesearchgate.net

Catalysis: The pyrrolopyridine structure could be incorporated into ligands for transition metal catalysts. The nitrogen atoms in the bicyclic system can act as coordination sites, and by modifying the substituents, the electronic and steric properties of the ligand can be tailored to influence the outcome of catalytic reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine?

  • Methodology : A multi-step approach is typically employed, starting with halogenation of the pyrrolopyridine core. For example, bromination using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or THF) under controlled temperatures (0–25°C) can introduce bromine atoms at positions 4 and 5. Subsequent purification via silica gel column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 90:10) is critical to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via 1H^1H NMR (e.g., downfield shifts for aromatic protons adjacent to bromine atoms) .

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Workflow :

  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ calculated for C7_7H5_5Br2_2N2_2: 282.8270).
  • 1H^1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ ~11–13 ppm, broad singlet) .
  • X-ray Crystallography : Resolve ambiguity in substitution patterns by growing single crystals in methanol/chloroform mixtures .

Q. What are the primary applications of this compound in drug discovery?

  • Biological Relevance : The compound serves as a versatile intermediate for synthesizing kinase inhibitors (e.g., by Suzuki coupling with boronic acids to introduce aryl groups) or anticancer agents targeting tubulin polymerization . Initial screening involves in vitro cytotoxicity assays (e.g., against HeLa or MCF-7 cells) using MTT or resazurin-based protocols .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the pyrrolo[3,2-c]pyridine core be addressed?

  • Strategies :

  • Use directing groups (e.g., methyl or trifluoromethyl at position 1) to steer bromine to positions 4 and 6 .
  • Optimize solvent polarity (e.g., DMF enhances electrophilic substitution at electron-rich positions) and stoichiometry (2.2 eq Br2_2 per equivalent substrate) .
    • Troubleshooting : If undesired regioisomers form, employ HPLC or recrystallization in ethanol/water mixtures for separation .

Q. How do structural modifications (e.g., substituents at position 1) influence the biological activity of 4,6-dibromo derivatives?

  • SAR Insights :

  • Alkyl or halobenzyl groups at position 1 enhance metabolic stability by reducing CYP450-mediated oxidation .
  • Substituents like 3,4-dimethoxyphenyl (introduced via Suzuki coupling) improve tubulin-binding affinity, as shown in molecular docking studies .
    • Experimental Validation : Compare IC50_{50} values in cytotoxicity assays and analyze binding modes via molecular dynamics simulations (e.g., using GROMACS) .

Q. What methodologies resolve contradictions in spectral data (e.g., unexpected 1H^1H NMR shifts) for 4,6-dibromo derivatives?

  • Approach :

  • Re-examine reaction conditions for potential byproducts (e.g., dehalogenation under basic conditions) .
  • Use 13C^{13}C-NMR and DEPT-135 to confirm carbon environments, particularly for quaternary carbons adjacent to bromine atoms .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Methods :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess charge distribution and identify nucleophilic/electrophilic sites .
  • Docking Studies : Predict binding affinities for target proteins (e.g., colchicine-binding sites) using AutoDock Vina .
    • Experimental Correlation : Compare computed activation energies with experimental yields for Suzuki-Miyaura couplings .

Q. What strategies mitigate decomposition of sensitive intermediates during synthesis?

  • Best Practices :

  • Avoid prolonged exposure to light or moisture; store intermediates under argon at −20°C .
  • Use in situ generation for unstable intermediates (e.g., 3-amino derivatives via catalytic hydrogenation of nitro precursors) .
  • Optimize reaction times (e.g., 3–4 hours for hydrogenation steps) to minimize degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.